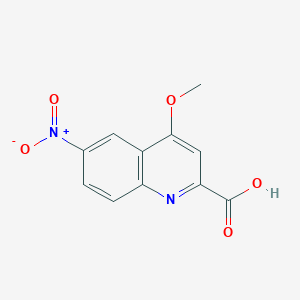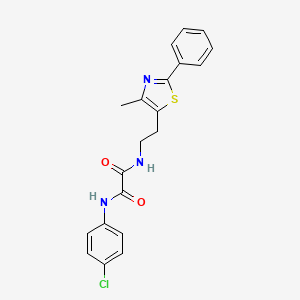![molecular formula C22H27BrN2O3 B2934375 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-67-0](/img/structure/B2934375.png)
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be largely planar due to the conjugated system of the imidazo[1,2-a]pyridine ring. The electron-donating methoxy groups on the phenyl ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing imidazo[1,2-a]pyridine ring. The hydroxy group could potentially be involved in hydrogen bonding or deprotonation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the hydroxy group could enhance solubility in polar solvents, while the bromide counterion could increase the compound’s ionic character .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has potential applications in the field of antimicrobial research. Pyridine derivatives, like the one , have been shown to exhibit strong antimicrobial activity against various microbial strains such as E. coli, B. mycoides, and C. albicans . The structure-activity relationship (SAR) studies of these compounds can lead to the development of new antibiotics to combat resistant strains.
Antioxidant Properties
The related pyrazoline derivatives have demonstrated significant antioxidant activities . By extension, the compound could be investigated for its ability to scavenge free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage.
Neuroprotective Effects
Studies on similar compounds have indicated that they can affect acetylcholinesterase (AchE) activity . AchE is crucial for nerve pulse transmission, and its inhibition can lead to neuroprotective effects. This compound could be researched for its potential to protect neural cells or to serve as a model for developing neuroprotective drugs.
Antitumor Activities
Pyrazoline derivatives, which are structurally related to the compound , have shown antitumor activities . Research into this compound could explore its efficacy in inhibiting tumor growth or its use in designing new chemotherapeutic agents.
Anti-inflammatory and Antidepressant Effects
The compound’s framework suggests potential use in the development of anti-inflammatory and antidepressant medications. Previous studies on pyrazoline derivatives have highlighted these biological activities , which could be applicable to the compound through further pharmacological research.
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a pyridine ring, which is a common structural motif in many biologically active molecules. Pyridine derivatives have been shown to exhibit a variety of biological activities, including antimicrobial properties .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial agent, it might interfere with essential biochemical processes in the microbial cells, leading to their death .
Result of action
The cellular and molecular effects of the compound would depend on its mode of action and the specific biological systems it interacts with. For example, an antimicrobial compound might lead to cell death in microbes by disrupting their cellular structures or metabolic processes .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-16-7-10-18(11-8-16)23-15-22(25,24-13-5-4-6-21(23)24)17-9-12-19(26-2)20(14-17)27-3;/h7-12,14,25H,4-6,13,15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGCDJWGHJUSV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide](/img/structure/B2934297.png)

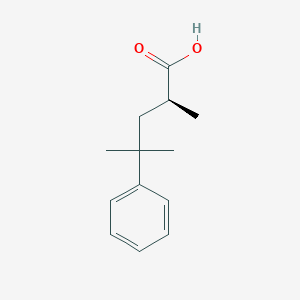
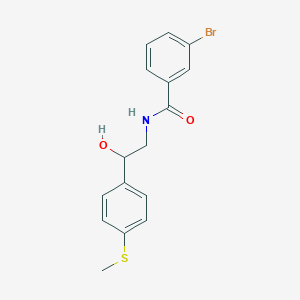
![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)
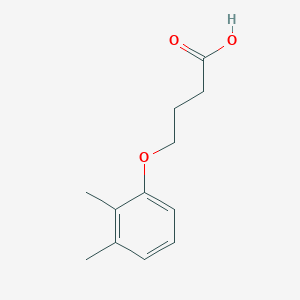
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)
![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)
![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)
